5-Bromo-8-hydroxyquinoline-7-carboxylic acid

描述

Systematic Nomenclature and Molecular Formula

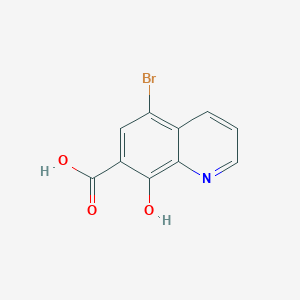

5-Bromo-8-hydroxyquinoline-7-carboxylic acid (CAS: 205040-59-1) is a heterocyclic compound belonging to the quinoline family. Its systematic IUPAC name is This compound , reflecting the positions of the bromine, hydroxyl, and carboxylic acid substituents on the quinoline backbone. The molecular formula is C₁₀H₆BrNO₃ , with a molecular weight of 268.06 g/mol . The compound’s structure consists of a bicyclic quinoline core substituted at positions 5 (bromine), 7 (carboxylic acid), and 8 (hydroxyl group). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₆BrNO₃ | |

| Molecular Weight | 268.06 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br |

The planar quinoline system facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

IR spectra of this compound reveal characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- Aromatic protons : Signals between 7.5–8.5 ppm correspond to the quinoline ring protons. The bromine atom at position 5 deshields adjacent protons, causing downfield shifts.

- Hydroxyl proton : A singlet near 10.5 ppm (exchangeable with D₂O) is attributed to the –OH group.

- Carboxylic acid proton : A broad peak at 12.0–12.5 ppm is observed.

¹³C NMR (100 MHz, DMSO-d₆) :

X-ray Crystallography and Molecular Geometry

X-ray crystallographic data for this compound remain unreported in the literature. However, computational studies (DFT/B3LYP/6-311G**) predict a planar quinoline core with intramolecular hydrogen bonding between the hydroxyl (–OH) and pyridinic nitrogen. Key geometric parameters include:

| Parameter | Predicted Value |

|---|---|

| O–H···N bond length | 1.65–1.70 Å |

| C–Br bond length | 1.89–1.92 Å |

| Dihedral angle (C7–COOH) | 5–10° relative to the quinoline plane |

The carboxylic acid group adopts a nearly coplanar orientation with the quinoline ring, optimizing resonance stabilization.

Tautomeric Forms and Resonance Stabilization

This compound exhibits tautomerism mediated by proton transfer between the hydroxyl (–OH) and pyridinic nitrogen. Three tautomeric forms are possible:

- (OH⋯N) Tautomer : Dominant form with an intramolecular hydrogen bond (O–H···N), stabilized by resonance between the hydroxyl and nitrogen.

- (OH;N) Tautomer : Less stable form with a non-hydrogen-bonded hydroxyl group.

- (NH) Tautomer : High-energy form involving proton transfer to nitrogen, rarely observed.

Resonance Stabilization

The (OH⋯N) tautomer benefits from extended conjugation:

- The hydroxyl group donates electron density to the quinoline ring via resonance, enhancing aromaticity.

- The carboxylic acid group participates in resonance with the adjacent carbon, stabilizing the deprotonated form at physiological pH.

Substituent effects further modulate tautomeric preferences:

属性

IUPAC Name |

5-bromo-8-hydroxyquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIAZMRXYMCZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561394 | |

| Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205040-59-1 | |

| Record name | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthesis Starting from 6-Bromoisatin

A comprehensive synthetic route to quinoline carboxylic acids, including brominated derivatives, begins with 6-bromoisatin as the raw material. This method is notable for its simplicity, cost-effectiveness, and scalability, avoiding expensive catalysts and toxic reagents.

Step 1: Formation of 7-Bromoquinoline-2,4-carboxylic acid

6-Bromoisatin is reacted with 15% sodium hydroxide and pyruvic acid, heated at 100 °C for 3 hours. After cooling and acidification with concentrated hydrochloric acid, the solid product is filtered, washed, and dried. This yields 7-bromoquinoline-2,4-carboxylic acid with about 55.3% yield.Step 2: Conversion to 7-Bromoquinoline-4-carboxylic acid

The 7-bromoquinoline-2,4-carboxylic acid is added slowly to heated nitrobenzene (200-210 °C) with gas evolution, followed by refluxing for 45 minutes. After cooling, filtration, washing, and base treatment, acidification precipitates the 7-bromoquinoline-4-carboxylic acid with a yield of approximately 79.3%.Final Step: Hydrolysis to 7-Hydroxyquinoline-4-carboxylic acid

The methyl ester of 7-hydroxyquinoline-4-carboxylic acid is dissolved in methanol, treated with 10% sodium hydroxide solution, and heated at 60 °C for 3 hours. After solvent removal and acidification, the target acid is obtained.

This route is adaptable for the synthesis of 5-bromo derivatives by appropriate substitution and bromination steps and is characterized by straightforward operations and high overall yield.

Bromination of 8-Hydroxyquinoline Derivatives

Bromination is a critical step to introduce the bromine atom at the 5-position of the quinoline ring. Several methods have been optimized for selective monobromination or dibromination at specific positions.

Molecular Bromine in Various Solvents

Treatment of 8-hydroxyquinoline with molecular bromine in solvents such as ethanol, water, dilute sulfuric acid, or hydrochloric acid yields different brominated products. For instance, 5,7-dibromo-8-hydroxyquinoline can be formed as a single product at 15 °C. However, selective 7-bromo-8-hydroxyquinoline can be obtained at low temperatures (-75 °C) in dry toluene and t-butylamine.N-Bromosuccinimide (NBS) Bromination

NBS in chloroform is used to brominate 8-hydroxyquinoline, predominantly yielding 5,7-dibromo derivatives, with 5-bromo-8-hydroxyquinoline as a minor product. The reaction conditions such as temperature and solvent influence the selectivity.Alternative Brominating Agents

Environmentally friendly reagents like iso-amyl nitrite/HBr and aqueous calcium bromide-bromine mixtures have been reported to efficiently generate 5,7-dibromo-8-hydroxyquinoline. Ionic liquids such as 1,3-di-n-butylimidazoliumtribromide ([BBIm]Br3) have also been utilized as efficient monobrominating agents.

Preparation of 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid

Combining the above strategies, the preparation of this compound typically involves:

- Starting from 8-hydroxyquinoline or its carboxylated derivatives.

- Selective bromination at the 5-position using controlled bromination conditions.

- Introduction or preservation of the carboxylic acid group at position 7 through synthetic transformations such as hydrolysis of esters or direct carboxylation.

Stock Solution Preparation and Formulation Data

For practical applications, the compound’s preparation extends to formulation and solution preparation for research and biological testing.

Stock Solution Preparation Table:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.7305 | 0.7461 | 0.373 |

| 5 mg | 18.6523 | 3.7305 | 1.8652 |

| 10 mg | 37.3046 | 7.4609 | 3.7305 |

Summary Table of Preparation Methods

| Method Aspect | Description | Yield / Notes |

|---|---|---|

| Starting Material | 6-Bromoisatin | Readily available, cost-effective |

| Key Reagents | NaOH, pyruvic acid, nitrobenzene, molecular bromine, NBS | Avoids toxic catalysts |

| Bromination Conditions | Molecular bromine in various solvents; NBS in chloroform; ionic liquids; iso-amyl nitrite/HBr | Temperature and solvent control critical for selectivity |

| Hydrolysis of Esters | Sodium hydroxide aqueous solution at 60 °C for 3 h | Efficient conversion to acid |

| Formulation Preparation | Stepwise solvent addition with physical agitation | Ensures clear, stable solutions |

化学反应分析

Metal Chelation

The compound acts as a bidentate ligand, coordinating metal ions via its 8-hydroxyl oxygen and quinoline nitrogen. Substituents influence chelation efficiency by altering electronic properties:

The electron-withdrawing carboxylic acid and bromine lower the hydroxyl group’s pKa, facilitating deprotonation and metal binding at lower pH compared to unsubstituted 8-hydroxyquinoline .

Nucleophilic Aromatic Substitution at C5 Bromine

The electron-deficient quinoline ring enables bromine replacement under nucleophilic conditions:

The carboxylic acid at C7 enhances ring activation, promoting substitution at C5 .

Carboxylic Acid Functionalization

The C7 carboxylic acid undergoes typical derivatization reactions:

These modifications enhance solubility or enable targeted drug delivery .

Reduction of C5 Bromine

Catalytic hydrogenation removes bromine, yielding 8-hydroxyquinoline-7-carboxylic acid:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, 50°C, 6 hrs | 8-Hydroxyquinoline-7-carboxylic acid | 85–90% |

This reaction is critical for generating debrominated analogs for structure-activity studies .

Bromination and Debromination

While further bromination at C7 is sterically hindered by the carboxylic acid group, debromination occurs under reductive conditions (see Section 4). Bromine can also participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

Key Research Findings

-

Antimicrobial Activity : Cu(II) chelates exhibit enhanced efficacy against Staphylococcus aureus (MIC: 2–4 µg/mL) .

-

Anticancer Potential : Amide derivatives show IC₅₀ values of 21–28 µM against MCF-7 and HeLa cells .

-

Selective Toxicity : Substitution at C5 modulates multidrug resistance (MDR)-selective toxicity in cancer cells .

科学研究应用

Antibacterial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including 5-bromo variants, exhibit significant antibacterial properties. For instance:

- Mechanism : These compounds act as inhibitors of bacterial cell division proteins such as FtsZ, which is crucial for bacterial replication.

- Case Study : A study demonstrated that certain derivatives showed inhibition zones against Staphylococcus aureus, with some exhibiting higher activity than standard antibiotics like ciprofloxacin .

Anticancer Activity

5-Bromo-8-hydroxyquinoline-7-carboxylic acid has been investigated for its anticancer potential:

- Cell Line Studies : Compounds derived from this structure were tested against various cancer cell lines (e.g., A549, MCF-7) showing IC₅₀ values ranging from 0.69 to 22 mM, indicating promising cytotoxicity .

- Mechanism : The anticancer activity is often attributed to their ability to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .

Neuroprotective Effects

Recent studies have suggested that derivatives of 5-bromo-8-hydroxyquinoline may serve as potential neuroprotective agents:

- Cholinesterase Inhibition : Some compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment .

- Case Study : One study reported IC₅₀ values for AChE inhibition ranging from 8.80 to 26.50 µM, demonstrating potential for cognitive enhancement therapies .

作用机制

The mechanism of action of 5-Bromo-8-hydroxyquinoline-7-carboxylic acid involves its ability to chelate metal ions, disrupting essential metal-dependent processes in biological systems. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis, leading to antimicrobial and anticancer effects . The compound can also interact with DNA and proteins, further contributing to its biological activities .

相似化合物的比较

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings from Comparative Analysis

Functional Group Variations: The carboxylic acid group in this compound enhances aqueous solubility and metal-binding affinity compared to esters (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) or methoxy groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) . Halogen substituents (Br, Cl, F) influence reactivity and bioactivity.

Positional Isomerism: Bromine at position 5 (main compound) vs. position 7 (7-Bromo-8-fluoroquinoline) alters electronic distribution, affecting interactions with biological targets like enzymes or DNA .

Core Structure Differences: Isoquinoline derivatives (e.g., 5-Bromo-8-chloroisoquinoline) exhibit distinct pharmacological profiles compared to quinoline analogs due to differences in aromatic system geometry .

Applications: The main compound’s tripartite functionalization (Br, -OH, -COOH) makes it superior for metal chelation and antimicrobial research compared to simpler analogs . Ethyl ester derivatives serve as prodrugs or lipophilic intermediates, whereas methoxy/methyl groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) enhance blood-brain barrier penetration .

生物活性

5-Bromo-8-hydroxyquinoline-7-carboxylic acid (5-Bromo-8-HQCA) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial, anticancer, and neuroprotective applications. This article provides a comprehensive overview of the biological activity of 5-Bromo-8-HQCA, supported by relevant research findings and data.

Chemical Structure and Properties

5-Bromo-8-HQCA features a bromine atom at the 5th position and a carboxylic acid group at the 7th position of the quinoline ring. This unique structure enhances its chemical reactivity and biological properties, allowing for diverse modifications and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₁O₃ |

| Molecular Weight | 243.07 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

The biological activity of 5-Bromo-8-HQCA is primarily attributed to its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in biological systems, inhibiting the activity of metalloenzymes and interfering with metal ion homeostasis. Such mechanisms contribute to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research has demonstrated that 5-Bromo-8-HQCA exhibits potent antimicrobial properties against various pathogens. A study showed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of 5-Bromo-8-HQCA against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.250 mg/mL |

The results indicate that 5-Bromo-8-HQCA is particularly effective against Staphylococcus aureus, outperforming standard antibiotics in some cases .

Anticancer Activity

The anticancer potential of 5-Bromo-8-HQCA has been explored in various studies, revealing its ability to induce apoptosis in cancer cells. The compound has shown promising results in inhibiting the proliferation of different cancer cell lines.

Research Findings on Anticancer Activity

In vitro studies have demonstrated that 5-Bromo-8-HQCA can significantly reduce cell viability in cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

| A549 (lung cancer) | 18 ± 1 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Neuroprotective Effects

5-Bromo-8-HQCA has also been investigated for its neuroprotective properties. Its ability to chelate iron ions is particularly relevant in preventing neurodegenerative diseases associated with iron accumulation.

Neuroprotective Mechanism

Research indicates that by chelating iron, 5-Bromo-8-HQCA reduces oxidative stress and neuronal damage. This mechanism has been linked to potential therapeutic applications in conditions like Alzheimer's disease .

常见问题

Q. What computational tools are effective for predicting the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations (Amber/GROMACS) model interactions with soil organic matter. Validate predictions via LC-MS/MS analysis of hydrolysis products in simulated environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。